2-(2-Bromophenyl)-3'-iodoacetophenone
Description
Contextualization of Alpha-Arylated Ketones in Modern Chemical Research
Alpha-arylated ketones are a class of organic compounds characterized by a ketone functional group with an aromatic ring attached to the alpha-carbon (the carbon atom adjacent to the carbonyl group). This structural motif is of significant importance as it is found in a wide array of biologically active molecules, including natural products and pharmaceuticals. researchgate.net The development of efficient methods for synthesizing these compounds has therefore been a major focus of modern chemical research. researchgate.net
Historically, the synthesis of α-aryl ketones presented challenges, often requiring harsh reaction conditions or the use of stoichiometric toxic reagents. researchgate.net However, the advent of transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has revolutionized their preparation. researchgate.netacs.org These methods allow for the direct coupling of an enolate, generated from a ketone, with an aryl halide. acs.org The continuous refinement of these catalytic systems, through the design of specialized ligands and the optimization of reaction conditions, has expanded the scope of substrates that can be used, including those with sensitive functional groups. organic-chemistry.org Researchers have developed protocols that can be performed in milder, aqueous conditions, further broadening the applicability of this chemistry to the diversification of complex bioactive molecules. nih.gov The ability to selectively introduce an aryl group at the α-position of a ketone provides a powerful tool for medicinal chemists and synthetic chemists to create new molecular entities with potential therapeutic applications. researchgate.netacs.org
Significance of Halogenated Acetophenone (B1666503) Derivatives as Versatile Synthetic Intermediates
Acetophenone, a simple aromatic ketone, and its derivatives are foundational structures in organic chemistry. nih.gov When substituted with halogen atoms (fluorine, chlorine, bromine, or iodine), these compounds become exceptionally versatile synthetic intermediates. mdpi.comrasayanjournal.co.in The presence of a halogen on the aromatic ring provides a reactive "handle" for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds at specific positions, allowing for the systematic construction of complex molecular frameworks.
The nature of the halogen atom influences its reactivity, with iodides being generally more reactive than bromides, which are in turn more reactive than chlorides in many standard coupling reactions. This differential reactivity can be exploited in sequential or site-selective functionalization strategies when multiple different halogens are present in a single molecule. Furthermore, α-haloketones, where the halogen is adjacent to the carbonyl group, are valuable building blocks for synthesizing a wide range of N-, S-, and O-heterocycles, many of which exhibit significant biological activity. mdpi.com Halogenated acetophenone derivatives are therefore crucial precursors in the synthesis of pharmaceuticals and advanced materials. nbinno.com For instance, 3-iodoacetophenone is recognized as a key building block and palladium-catalyzed coupling reagent in the synthesis of active pharmaceutical ingredients (APIs). nbinno.com
Overview of 2-(2-Bromophenyl)-3'-iodoacetophenone: Structure and Research Landscape
This compound is a specific alpha-arylated ketone that strategically incorporates two different halogen atoms on its two distinct aromatic rings. Its structure consists of an acetophenone core where the phenyl ring is substituted with an iodine atom at the 3' (meta) position. The alpha-carbon of this ketone is attached to a second phenyl ring, which is substituted with a bromine atom at the 2 (ortho) position.
This unique arrangement of functional groups makes it a potentially valuable intermediate for complex, multi-step syntheses. The presence of both an aryl iodide and an aryl bromide offers the potential for selective, sequential cross-coupling reactions, allowing for the stepwise introduction of different molecular fragments. The ketone moiety itself can also participate in a variety of chemical transformations, such as reduction, oxidation, or condensation reactions.
The research landscape for this compound itself is primarily that of a specialized chemical reagent available from commercial suppliers for research and development purposes. chemicalbook.combldpharm.com It is cataloged as an organic building block, specifically an aryl, iodide, and ketone-containing compound. bldpharm.com While specific studies focusing on the direct application of this compound are not prominent in the literature, its value lies in its potential as a starting material for constructing more complex, polyfunctional molecules of interest in pharmaceutical and materials science research.
Below are the key chemical properties of the compound. chemicalbook.comchemicalbook.com
| Property | Value |
| CAS Number | 898783-84-1 |
| Molecular Formula | C₁₄H₁₀BrIO |
| Molecular Weight | 401.04 g/mol |
| Predicted Boiling Point | 449.3 ± 30.0 °C |
| Predicted Density | 1.823 ± 0.06 g/cm³ |
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromophenyl)-1-(3-iodophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrIO/c15-13-7-2-1-4-10(13)9-14(17)11-5-3-6-12(16)8-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASQUAMMEPWFEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC(=CC=C2)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642290 | |
| Record name | 2-(2-Bromophenyl)-1-(3-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-84-1 | |
| Record name | 2-(2-Bromophenyl)-1-(3-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2 Bromophenyl 3 Iodoacetophenone
Retrosynthetic Analysis and Precursor Design Strategies
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. It involves breaking down a target molecule into simpler precursor molecules. vaia.comias.ac.inscitepress.org This process is repeated until simple or commercially available starting materials are reached. scitepress.org For 2-(2-bromophenyl)-3'-iodoacetophenone, the key disconnections involve the bond between the carbonyl group and the 3-iodophenyl moiety, and the bond between the alpha-carbon and the 2-bromophenyl group. This leads to two primary precursor moieties: a 3'-iodoacetophenone derivative and a 2-bromophenyl methylene (B1212753) unit.
Approaches for Constructing the 3'-Iodoacetophenone Moiety
The synthesis of the 3'-iodoacetophenone core can be achieved through several methods, primarily focusing on the regioselective introduction of iodine onto an acetophenone (B1666503) backbone or by constructing the ketone from pre-iodinated aromatic precursors.
Direct iodination of acetophenone presents challenges in achieving the desired meta-substitution pattern due to the ortho- and para-directing nature of the acetyl group. However, various electrophilic iodination methods can be employed, often utilizing a combination of an iodine source and an oxidizing agent or a Lewis acid catalyst to enhance the electrophilicity of the iodine. researchgate.netorganic-chemistry.org Reagents such as N-iodosuccinimide (NIS) in the presence of a strong acid like trifluoroacetic acid can facilitate the iodination of aromatic rings. organic-chemistry.org The choice of solvent and reaction conditions is crucial to control the regioselectivity and minimize the formation of undesired isomers.
Table 1: Reagents for Regioselective Iodination
| Reagent System | Description |
| I₂ / Oxidizing Agent | Elemental iodine in the presence of an oxidizing agent (e.g., NaIO₄, H₂O₂) generates a potent electrophilic iodine species. organic-chemistry.org |
| N-Iodosuccinimide (NIS) / Acid Catalyst | NIS is a mild source of electrophilic iodine; its reactivity is enhanced by the presence of a Brønsted or Lewis acid. organic-chemistry.org |
| Iodine Monochloride (ICl) | A commercially available and highly reactive electrophilic iodinating agent. |
An alternative and often more controlled approach involves the synthesis of the iodoaryl ketone from precursors where the iodine atom is already in the desired position. This can be accomplished through several well-established organometallic reactions. For instance, a Friedel-Crafts acylation of iodobenzene (B50100) is not feasible due to the deactivating nature of the iodine substituent. A more viable route involves the acylation of an organometallic derivative of iodobenzene.
One common strategy is the use of a Grignard reagent derived from 1,3-diiodobenzene (B1666199), followed by acylation with a suitable acetylating agent. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to couple an iodo-substituted aryl boronic acid or organostannane with an acetyl-containing coupling partner. organic-chemistry.org These methods offer high yields and excellent regiocontrol. organic-chemistry.org
Methodologies for Incorporating the 2-Bromophenyl Methylene Unit
The introduction of the 2-bromophenyl methylene group typically involves the formation of a carbon-carbon bond at the alpha-position of the acetophenone core.
The most direct method for introducing the 2-bromophenyl methylene unit is through the alpha-bromination of a suitable acetophenone precursor. This reaction proceeds via an enol or enolate intermediate. masterorganicchemistry.comwikipedia.org Under acidic conditions, the ketone tautomerizes to its enol form, which then reacts with an electrophilic bromine source like elemental bromine (Br₂) or N-bromosuccinimide (NBS). masterorganicchemistry.comnih.gov The reaction is typically catalyzed by an acid to promote enol formation. masterorganicchemistry.com In basic media, the ketone is deprotonated to form an enolate, which is a more potent nucleophile and reacts readily with bromine. wikipedia.org However, base-catalyzed halogenation can be difficult to control and may lead to polyhalogenation. wikipedia.org
Table 2: Common Reagents for Alpha-Bromination of Ketones
| Reagent | Conditions | Selectivity |
| Br₂ / Acetic Acid | Acid-catalyzed, favors substitution at the more substituted alpha-carbon. masterorganicchemistry.comnih.gov | |
| N-Bromosuccinimide (NBS) | Often used with a radical initiator or light for allylic/benzylic bromination, but can also be used for alpha-bromination of ketones. organic-chemistry.org | |
| Copper(II) Bromide (CuBr₂) | A milder alternative to elemental bromine. |
A more convergent approach involves the synthesis of an ortho-brominated aryl species that can be coupled with a suitable derivative of the 3'-iodoacetophenone moiety. This strategy often relies on the formation of an organometallic reagent from 1,2-dibromobenzene. For example, selective metal-halogen exchange can generate a 2-bromophenyl organolithium or Grignard reagent. This nucleophilic species can then be reacted with an electrophilic partner derived from 3'-iodoacetophenone, such as an alpha-haloacetophenone.
Alternatively, palladium-catalyzed cross-coupling reactions provide a powerful tool for this transformation. For instance, a Suzuki coupling between a 2-bromophenylboronic acid and an α-bromo-3'-iodoacetophenone can form the desired carbon-carbon bond. Similarly, other cross-coupling reactions like the Negishi or Sonogashira coupling (after appropriate functional group manipulation) could be envisioned. These methods are known for their high functional group tolerance and efficiency in constructing complex molecular architectures.
Direct and Convergent Synthetic Approaches to this compound
Direct and convergent strategies for the synthesis of this compound involve the formation of the α-aryl C-C bond in a single step from readily available precursors. Transition metal-catalyzed cross-coupling reactions are the most prominent of these methods, offering high efficiency and functional group tolerance.
Transition Metal-Catalyzed Cross-Coupling Reactions
The palladium-catalyzed α-arylation of ketones, a reaction pioneered by the groups of Buchwald and Hartwig, stands as a cornerstone for the synthesis of α-aryl ketones. iith.ac.inwikipedia.org This methodology has been extensively developed to encompass a wide range of substrates and reaction conditions. organic-chemistry.org In addition to palladium, copper and nickel have also emerged as viable catalysts for related carbon-carbon bond-forming processes.
The palladium-catalyzed α-arylation of ketones involves the reaction of a ketone enolate with an aryl halide in the presence of a palladium catalyst and a suitable base. st-andrews.ac.uk This reaction is a powerful tool for the construction of the C(sp²)-C(sp³) bond required in the target molecule, this compound. The synthesis would involve the coupling of 3'-iodoacetophenone with a 2-bromophenyl halide or, conversely, the coupling of a 2-bromoacetophenone (B140003) derivative with an iodoarene.
A highly relevant study by G. Satyanarayana's group demonstrated the selective α-arylation of 1-(2-bromophenyl)ethanones with various iodo-arenes. iith.ac.in This work highlights the feasibility of selectively reacting an iodo-arene in the presence of a bromo-substituent on the acetophenone, a key challenge in the synthesis of the target molecule. iith.ac.in
The scope of the palladium-catalyzed α-arylation of ketones is broad, with both aryl bromides and aryl chlorides serving as effective coupling partners. organic-chemistry.org While aryl iodides are generally more reactive, the development of highly active catalyst systems has enabled the efficient use of the less reactive but more readily available aryl bromides and chlorides.
The choice of aryl halide can be critical for selectivity in molecules containing multiple halogen atoms. For the synthesis of this compound, a potential strategy would be the coupling of 3'-iodoacetophenone with 1-bromo-2-halobenzene. The higher reactivity of the carbon-iodine bond towards oxidative addition to the palladium center would likely favor the desired reaction over the activation of the carbon-bromine bond.
The reaction tolerates a wide variety of functional groups on both the ketone and the aryl halide, which is a significant advantage for the synthesis of complex molecules.
| Aryl Halide | Ketone | Catalyst System (Catalyst/Ligand) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Chlorotoluene | Acetophenone | Pd-NHC (IHept) | NaOtBu | Toluene | 100 | 80 | st-andrews.ac.uk |
| 1-Bromo-4-(tert-butyl)benzene | 2-Methyl-3-pentanone | Pd(OAc)₂ / 2-dicyclohexylphosphino-2'-methylbiphenyl | NaOtBu | Toluene | 80 | 85 | organic-chemistry.org |
| 4-Bromoanisole | Propiophenone | (SIPr)Pd(Py)Cl₂ | NaOtBu | Dioxane | 80 | 95 | researchgate.net |
| Iodobenzene | 1-(2-bromophenyl)ethanone | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 85 | iith.ac.in |
| 1-Iodo-4-methoxybenzene | 1-(2-bromophenyl)ethanone | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 92 | iith.ac.in |
The success of the palladium-catalyzed α-arylation of ketones is highly dependent on the choice of ligand. Bulky, electron-rich phosphine (B1218219) ligands are crucial for promoting both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination of the α-aryl ketone product. organic-chemistry.org
The Buchwald group developed a series of biarylphosphine ligands, such as 2-dicyclohexylphosphino-2'-methylbiphenyl, which have proven to be highly effective for a broad range of substrates. organic-chemistry.orgorganic-chemistry.org For certain applications, other ligands like BINAP and Xantphos may offer superior performance. organic-chemistry.org The Hartwig group has also made significant contributions, developing catalyst systems based on sterically hindered phosphine ligands that exhibit high activity, often allowing reactions to proceed at room temperature. organic-chemistry.org
N-Heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for this transformation, offering high stability and activity, particularly for the activation of less reactive aryl chlorides. st-andrews.ac.ukorganic-chemistry.org The optimization of the catalyst system, including the palladium precursor, ligand, base, and solvent, is critical for achieving high yields and selectivity, especially in complex syntheses like that of this compound.
| Ligand | Key Features | Typical Substrates | Reference |
|---|---|---|---|
| 2-Methyl-2'-dicyclohexylphosphinobiphenyl | Bulky, electron-rich biarylphosphine | Wide variety of aryl halides and ketones | organic-chemistry.org |
| Xantphos | Wide bite angle, good for certain substrates | Aryl halides and ketones | organic-chemistry.org |
| Tri-tert-butylphosphine (B79228) (P(t-Bu)₃) | Sterically hindered, highly active | Aryl chlorides and bromides | organic-chemistry.org |
| MorDalPhos | High reactivity for aryl phosphates | Aryl and heteroaryl ketones | organic-chemistry.org |
| Josiphos | Effective for nickel-catalyzed reactions | Aryl chlorides and phenol (B47542) derivatives with acetone (B3395972) | nih.govresearchgate.net |
| Difluorphos | Used in asymmetric arylations with aryl triflates | Cyclic ketones | acs.org |
Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, represent an older but still valuable method for the formation of carbon-carbon bonds. While historically requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols.
In the context of α-arylation, copper catalysis has been successfully applied to the arylation of β-dicarbonyl compounds. For instance, the reaction of β-diketones with aryl halides in the presence of copper(I) or copper(II) salts can lead to the formation of α-aryl ketones. organic-chemistry.org Although not a direct arylation of a simple ketone, this illustrates the potential of copper to catalyze the desired C-C bond formation. The arylation of more acidic C-H bonds, such as those in nitroalkanes, has also been achieved using copper catalysis, providing an indirect route to α-aryl ketones after functional group transformation. researchgate.net
The direct copper-catalyzed α-arylation of simple, enolizable ketones remains less developed compared to palladium-based systems. However, for specific substrates, copper catalysis can offer a cost-effective and complementary approach.
Nickel, being a more earth-abundant and less expensive metal than palladium, has garnered significant interest as a catalyst for cross-coupling reactions. Nickel-catalyzed α-arylation of ketones has emerged as a powerful synthetic tool, particularly for challenging substrates.
The Hartwig group has shown that nickel catalysts can be highly effective for the α-arylation of ketones, especially with electron-poor aryl triflates. acs.org More recently, a significant breakthrough was the development of a nickel-catalyzed mono-α-arylation of acetone with aryl chlorides and phenol derivatives. nih.gov This work, which utilizes a Josiphos ligand, demonstrates the unique reactivity that can be achieved with nickel, enabling the use of otherwise challenging coupling partners. nih.govresearchgate.net
Given the continuous development in this area, nickel-catalyzed methodologies present a promising and sustainable alternative for the synthesis of this compound.
Palladium-Catalyzed α-Arylation of Ketones with Aryl Halides
Metal-Free Electrophilic α-Functionalization Pathways for Ketones
The α-arylation of ketones without the use of transition metals is a rapidly advancing area of organic synthesis, offering alternatives to traditional metal-catalyzed cross-coupling reactions. One prominent approach involves the activation of acetophenones to generate highly electrophilic intermediates that can subsequently react with a suitable arylating agent.
A plausible metal-free synthesis of this compound could commence with 3'-iodoacetophenone as the ketone component. The activation of 3'-iodoacetophenone with triflic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base, such as 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP), can generate a vinyl triflate intermediate. nih.govrsc.org This intermediate is a highly electrophilic species. Subsequent reaction with an appropriate 2-bromophenyl nucleophile would yield the target compound.
However, a more common metal-free approach involves the reaction of a ketone enolate with an electrophilic arylating agent. In this context, a diaryliodonium salt could serve as the electrophilic partner. For the synthesis of the target compound, this would involve the reaction of the enolate of a suitable acetophenone with a diaryliodonium salt containing the 2-bromophenyl moiety.
A hypothetical reaction scheme is presented below:
| Reactant A | Reactant B | Reagents | Product |
| 3'-Iodoacetophenone | (2-Bromophenyl)(Aryl)iodonium salt | Strong base (e.g., NaH, LDA) | This compound |
This pathway relies on the generation of the ketone enolate under strongly basic conditions, which then acts as a nucleophile, attacking the electrophilic diaryliodonium salt. The choice of the ancillary aryl group on the iodonium (B1229267) salt and the reaction conditions are critical to ensure the selective transfer of the 2-bromophenyl group.
Radical-Mediated Carbon-Carbon Bond Formations for α-Arylation
Radical-mediated reactions provide an alternative avenue for the formation of C-C bonds, often under milder conditions than traditional ionic pathways. The synthesis of this compound via a radical process could be envisioned through a radical-nucleophilic aromatic substitution (Sʀɴ1) mechanism.
This process would likely involve the reaction of an enolate, generated from 3'-iodoacetophenone, with an aryl halide that can readily form a radical anion, such as 1-bromo-2-iodobenzene. The initiation of the radical chain reaction could be achieved photochemically or through the use of a solvated electron source.
Postulated Sʀɴ1 Mechanism:
Initiation: The 2-bromophenyl halide accepts an electron to form a radical anion, which then fragments to produce a 2-bromophenyl radical and a halide anion.
Propagation: The 2-bromophenyl radical adds to the enolate of 3'-iodoacetophenone to form a new radical anion intermediate. This intermediate then transfers an electron to another molecule of the 2-bromophenyl halide, propagating the radical chain and forming the final product.
The feasibility of this pathway would depend on the relative reduction potentials of the starting materials and intermediates, as well as the careful control of the reaction conditions to favor the desired radical pathway over potential side reactions.
| Ketone Precursor | Aryl Halide | Conditions | Product |
| 3'-Iodoacetophenone | 1-Bromo-2-iodobenzene | KHMDS, hv (photochemical initiation) | This compound |
Sequential Construction Strategies and Multi-Step Syntheses
Modular Assembly via Selective Functional Group Interconversions
A modular approach to the synthesis of this compound allows for the construction of the molecule from simpler, readily available building blocks. This strategy often relies on the selective manipulation of functional groups to build complexity in a stepwise manner.
One such modular synthesis could involve a Friedel-Crafts acylation followed by a selective α-arylation. For instance, 1,3-diiodobenzene could be acylated with 2-bromoacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to produce 2-bromo-1-(3-iodophenyl)ethanone (B1616366). This intermediate, an α-haloketone, is now primed for a subsequent C-C bond-forming reaction.
The second step would involve the coupling of 2-bromo-1-(3-iodophenyl)ethanone with a 2-bromophenyl organometallic reagent, such as a Grignard reagent (2-bromophenylmagnesium bromide) or an organocuprate. This nucleophilic substitution reaction would displace the bromine atom at the α-position to form the desired carbon-carbon bond, yielding this compound.
Synthetic Sequence:
| Step | Starting Material | Reagent(s) | Intermediate/Product |
| 1 | 1,3-Diiodobenzene | 2-Bromoacetyl chloride, AlCl₃ | 2-Bromo-1-(3-iodophenyl)ethanone |
| 2 | 2-Bromo-1-(3-iodophenyl)ethanone | 2-Bromophenylmagnesium bromide | This compound |
This modular approach offers flexibility, as different substituted aryl groups could be introduced in the second step by simply changing the organometallic reagent.
Tandem Reactions and Cascade Processes in Compound Synthesis
Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient strategy for the synthesis of complex molecules. While a specific cascade reaction for the direct synthesis of this compound is not prominently described in the literature, a hypothetical cascade could be designed based on known transformations.
For instance, a process could be initiated by the reaction of 2'-bromoacetophenones with a suitable coupling partner in a one-pot sequence. While existing literature describes the iodine-mediated cascade of 2'-bromoacetophenones with benzohydrazides or benzamides to form tetracyclic systems, a modification of this concept could be envisioned. rsc.org
A plausible, albeit complex, tandem reaction could involve an initial α-arylation followed by an in-situ functionalization. However, a more direct and reported analogous transformation is the palladium-catalyzed selective α-arylation of ortho-bromoacetophenones with external iodo-arenes. iith.ac.in This method relies on the selective C-H activation at the α-position of the ketone and coupling with the more reactive iodo-arene, without affecting the bromo-substituent on the acetophenone ring.
Applying this logic to the synthesis of our target compound, one could start with 2-(2-bromophenyl)ethanone (2'-bromoacetophenone) and react it with 1,3-diiodobenzene under palladium catalysis. The selectivity of this reaction would be crucial, aiming for the mono-arylation at the α-position with the iodophenyl group.
| Ketone | Aryl Halide | Catalyst/Ligand/Base | Product |
| 2'-Bromoacetophenone | 1,3-Diiodobenzene | Pd(OAc)₂, suitable phosphine ligand, base (e.g., Cs₂CO₃) | This compound |
This approach is highly convergent and builds the core structure of the target molecule in a single step from key fragments.
Chemical Reactivity and Transformations of 2 2 Bromophenyl 3 Iodoacetophenone
Reactivity at the Ketone Carbonyl Center
The ketone group, with its electrophilic carbonyl carbon, is a primary site for a variety of chemical reactions, including nucleophilic additions, condensations, and modifications at the adjacent α-carbon through enolate intermediates.
Nucleophilic Addition Reactions to the Carbonyl
The carbonyl carbon of 2-(2-Bromophenyl)-3'-iodoacetophenone is susceptible to attack by various nucleophiles. This fundamental reaction can lead to the formation of alcohols through the addition of organometallic reagents or hydrides. For instance, reaction with Grignard reagents (R-MgBr) or organolithium compounds (R-Li) would introduce an alkyl or aryl group (R) and convert the ketone into a tertiary alcohol. Similarly, reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would add a hydride ion, resulting in the corresponding secondary alcohol. The electronic nature of the substituted phenyl rings influences the reactivity of the carbonyl group; however, these standard transformations are generally efficient. The process often begins with the protonation of the carbonyl oxygen, which facilitates the nucleophilic attack, leading to a hemiketal intermediate that can undergo further reaction. nih.gov
Condensation and Derivatization Reactions of the Ketone
The ketone functionality allows for numerous condensation reactions, enabling the conversion of the carbonyl group into various C=N double-bonded derivatives. These reactions are valuable for synthesizing intermediates such as imines, oximes, and hydrazones. For example, reaction with primary amines (R-NH₂) yields imines, while reaction with hydroxylamine (NH₂OH) produces oximes. Similarly, hydrazines (R-NHNH₂) react to form hydrazones. These derivatives are important in the synthesis of heterocyclic compounds and other complex molecular architectures. Such reactions are common for acetophenone (B1666503) derivatives and are applicable to this compound for creating diverse molecular scaffolds.
Enolate Chemistry and α-Functionalization Pathways
The presence of α-hydrogens (protons on the carbon adjacent to the carbonyl group) allows this compound to form an enolate ion under basic conditions. The acidity of these protons (pKa ≈ 17-19 for typical ketones) means a strong base, such as lithium diisopropylamide (LDA), is required for essentially complete and irreversible enolate formation. masterorganicchemistry.com This enolate is a powerful nucleophile and can react with various electrophiles at the α-carbon, a process known as α-functionalization.
This pathway is crucial for forming new carbon-carbon bonds. For instance, the enolate can undergo Sₙ2 reactions with alkyl halides to introduce alkyl groups at the α-position. masterorganicchemistry.com This alkylation is a key step in building more complex carbon skeletons. The enolate can also react with other carbonyl compounds, such as aldehydes or ketones, in what is known as an Aldol (B89426) reaction, to form β-hydroxy ketones. masterorganicchemistry.com
| Electrophile | Reaction Type | Resulting Product Structure |
|---|---|---|
| Alkyl Halide (R-X) | Alkylation | α-Alkyl Ketone |
| Aldehyde (R'-CHO) | Aldol Addition | β-Hydroxy Ketone |
| Ketone (R'-CO-R'') | Aldol Addition | β-Hydroxy Ketone |
| Acyl Halide (R'-COCl) | Acylation | β-Diketone |
Transformations Involving the Bromine Substituent
The carbon-bromine (C-Br) bond on the phenyl ring is a key site for transition metal-catalyzed cross-coupling reactions, offering a powerful method for constructing new carbon-carbon and carbon-heteroatom bonds.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)
The presence of two different halogen substituents (bromo and iodo) on the two phenyl rings of the molecule allows for selective, stepwise functionalization. The carbon-iodine (C-I) bond is generally more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity enables chemoselective coupling, where the C-I bond can be reacted preferentially while leaving the C-Br bond intact for a subsequent transformation.
Suzuki-Miyaura Coupling : This reaction couples the aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgsigmaaldrich.commdpi.com By carefully selecting the reaction conditions, one could first couple a boronic acid at the more reactive iodo-position and then perform a second Suzuki-Miyaura coupling at the bromo-position with a different boronic acid, leading to the synthesis of complex biaryl structures. organic-synthesis.comikm.org.my
Sonogashira Coupling : This reaction forms a carbon-carbon bond between the aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The higher reactivity of the C-I bond allows for the selective introduction of an alkyne group at the 3'-position. libretexts.org A subsequent Sonogashira coupling could then be performed at the 2-bromo position, potentially under more forcing conditions. Copper-free Sonogashira variants have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.orgresearchgate.net
Heck Reaction : The Heck reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com Similar to the other cross-coupling reactions, the C-I bond would be expected to react preferentially, allowing for the selective vinylation of the iodophenyl ring before subsequent functionalization of the bromophenyl ring. nih.govodinity.com
| Reaction | Coupling Partner | Primary Reactive Site | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Ar'-B(OH)₂ | C-I | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |
| Sonogashira | R-C≡CH | C-I | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine base |
| Heck | Alkene (e.g., Styrene) | C-I | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |
Nucleophilic Aromatic Substitution (SNAr) on the Brominated Ring
Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike Sₙ1 and Sₙ2 reactions, the SₙAr mechanism typically involves an addition-elimination sequence, proceeding through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org
However, for SₙAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (in this case, the bromine atom). libretexts.orglibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. The this compound molecule lacks such strong activating groups on the brominated ring. Therefore, direct nucleophilic aromatic substitution of the bromine atom under standard SₙAr conditions is unlikely to be efficient and would require harsh reaction conditions or alternative mechanisms, such as those involving benzyne (B1209423) intermediates, which are formed under very strong basic conditions.
Reductive Debromination Reactions
Reductive debromination involves the removal of the bromine atom from the phenyl ring and its replacement with a hydrogen atom. This transformation can be achieved using various reducing agents. Commonly employed methods include catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) and a hydrogen source, or metal-based reducing systems like zinc dust in acetic acid.
In a molecule containing both bromide and iodide substituents, such as this compound, selective dehalogenation is a key consideration. The carbon-iodine bond is generally weaker and more reactive than the carbon-bromine bond. Consequently, reaction conditions must be carefully controlled to achieve reductive debromination without affecting the iodo substituent. Milder reducing agents or specific catalytic systems may be required to selectively cleave the C-Br bond while preserving the C-I bond.
Transformations Involving the Iodine Substituent
The iodine substituent on the 3'-position of the acetophenone ring is a highly versatile functional group, primarily due to the reactivity of the carbon-iodine bond. This bond is significantly more reactive than the corresponding carbon-bromine bond, allowing for selective chemical manipulation.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)
The C(sp²)-I bond is a prime site for transition metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds. researchgate.netumontreal.ca The higher reactivity of aryl iodides compared to aryl bromides allows for selective coupling at the iodinated position under carefully controlled conditions. wikipedia.org
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgsigmaaldrich.commdpi.com This method is widely used to form biaryl compounds. ikm.org.my For this compound, a Suzuki-Miyaura coupling would selectively occur at the 3'-iodo position to introduce a new aryl or vinyl substituent. mdpi.comorganic-synthesis.com
Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org This is a highly effective method for the synthesis of aryl-alkynes. rsc.org The reaction with this compound would yield a 3'-(alkynyl)acetophenone derivative, leaving the bromophenyl moiety intact. researchgate.net
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgthieme-connect.de This reaction typically exhibits high stereoselectivity, favoring the formation of the E-isomer. organic-chemistry.org Applying this to the target molecule would allow for the introduction of a vinyl group at the 3'-position. wikipedia.org
Table 1: Typical Conditions for Selective Cross-Coupling at the Aryl Iodide Position
| Reaction Name | Coupling Partner | Catalyst System | Base | Solvent | Temperature |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃, K₂CO₃, CsF | Toluene, Dioxane, DMF | Room Temp to 100 °C |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI | Triethylamine, Diethylamine | THF, DMF | Room Temp to 80 °C |
| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, P(o-tol)₃ | Triethylamine, NaOAc | DMF, Acetonitrile | 80 to 140 °C |
Reactions Involving Hypervalent Iodine Reagents and Intermediates
The presence of an iodine atom allows for its oxidation from the +1 state to higher oxidation states, forming hypervalent iodine compounds (I(III) or I(V)). umich.eduresearchgate.net These reagents are valuable in organic synthesis as versatile and environmentally benign oxidizing agents. organic-chemistry.orgcardiff.ac.uk The 3'-iodoacetophenone moiety can be converted into various hypervalent iodine(III) reagents, such as (diacetoxyiodo)arenes, [hydroxy(tosyloxy)iodo]arenes, or iodonium (B1229267) salts, by treatment with appropriate oxidizing agents and ligands. scripps.edu These intermediates can then be used in a variety of transformations, including oxidative functionalizations of alkenes, ketones, and phenols. umich.eduresearchgate.net
Nucleophilic Aromatic Substitution (SNAr) on the Iodinated Ring
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. libretexts.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org
In this compound, the acetyl group (-COCH₃) is an electron-withdrawing group. However, it is located at the meta position relative to the iodine atom. Because resonance stabilization of the key negatively charged intermediate (Meisenheimer complex) is not possible from a meta-substituent, the iodo-substituted ring is not strongly activated towards SNAr. libretexts.org Therefore, forcing conditions, such as high temperatures and very strong nucleophiles, would likely be required for this transformation to occur. libretexts.org
Reductive Deiodination Reactions
Reductive deiodination is the process of removing the iodine atom and replacing it with a hydrogen atom. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, selective deiodination is readily achievable. A wide range of reducing conditions can be employed, such as catalytic hydrogenation or treatment with reducing agents like NaBH₄ with a palladium catalyst, often under mild conditions that would not affect the C-Br bond.
Reactivity of the α-Methylene Group
The methylene (B1212753) group situated between the ketone and the 2-bromophenyl ring is in the α-position to the carbonyl group. The α-protons are acidic and can be removed by a base to form an enolate intermediate. This enolate is a key reactive species that can participate in a variety of subsequent reactions:
Alkylation: The enolate can act as a nucleophile, reacting with alkyl halides to introduce an alkyl group at the α-position.
Halogenation: Under acidic or basic conditions, the α-position can be halogenated. For instance, treatment with bromine in acetic acid would likely lead to the formation of 2-bromo-2-(2-bromophenyl)-1-(3-iodophenyl)ethan-1-one.
Aldol Condensation: The enolate can react with other carbonyl compounds (aldehydes or ketones) in an aldol addition or condensation reaction.
The steric bulk of the ortho-substituted 2-bromophenyl group may influence the accessibility of the α-methylene group and the stereochemical outcome of its reactions. Additionally, under certain conditions, such as in the presence of excess Lewis acid (e.g., AlCl₃), electrophilic substitution on the aromatic ring may be favored over reactions at the α-position. stackexchange.com
Further α-Halogenation Reactions
The methylene group adjacent to the carbonyl function in this compound is activated and susceptible to further halogenation. This reactivity is a common feature of aralkyl ketones. The introduction of an additional halogen atom at the α-position can proceed under various conditions, typically employing electrophilic halogenating agents.
One of the most common and effective reagents for the α-bromination of ketones is N-Bromosuccinimide (NBS). researchgate.netnih.govnih.gov The reaction is often catalyzed by an acid, such as p-toluenesulfonic acid (PTSA), or facilitated by a solid support like acidic aluminum oxide. researchgate.netnih.gov Microwave irradiation has also been shown to accelerate this type of transformation. researchgate.net The reaction mechanism generally involves the formation of an enol or enolate intermediate, which then attacks the electrophilic bromine source.
For this compound, the reaction with NBS would be expected to yield 2-bromo-2-(2-bromophenyl)-1-(3-iodophenyl)ethanone. The conditions for such a reaction would need to be carefully controlled to favor monobromination at the α-position and avoid potential side reactions, such as aromatic bromination, although the existing deactivating halogen substituents on the phenyl rings reduce the likelihood of the latter.
Table 1: Reagents and Conditions for α-Halogenation of Aralkyl Ketones
| Reagent System | Catalyst/Support | Conditions | Expected Product with this compound |
| N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (PTSA) | Microwave irradiation | 2-Bromo-2-(2-bromophenyl)-1-(3-iodophenyl)ethanone |
| N-Bromosuccinimide (NBS) | Acidic Aluminum Oxide | Reflux in methanol | 2-Bromo-2-(2-bromophenyl)-1-(3-iodophenyl)ethanone |
Selective α-Alkylation and α-Arylation Reactions
The activated methylene protons of this compound can be removed by a suitable base to generate a nucleophilic enolate. This enolate can then react with electrophiles, such as alkyl or aryl halides, in α-alkylation and α-arylation reactions, respectively. These reactions are fundamental for carbon-carbon bond formation.
α-Alkylation: Base-mediated α-alkylation is a classical method for introducing alkyl groups at the α-position of ketones. thieme-connect.denih.gov Common bases used for this purpose include potassium carbonate, sodium hydride, or lithium diisopropylamide (LDA), depending on the reactivity of the substrate and the alkylating agent. The choice of base and solvent is crucial to control the extent of alkylation and prevent side reactions like O-alkylation or aldol condensation. For a substrate like this compound, treatment with a base followed by an alkyl halide (e.g., methyl iodide or benzyl bromide) would introduce the corresponding alkyl group at the methylene bridge.
α-Arylation: The palladium-catalyzed α-arylation of ketones is a more modern and versatile method for forming α-aryl ketones. nih.govresearchgate.netorganic-chemistry.orgnsf.govorganic-chemistry.org This reaction typically involves the coupling of a ketone enolate with an aryl halide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.govorganic-chemistry.orgnsf.gov The reaction conditions are generally mild and tolerate a wide range of functional groups. Given that this compound already possesses two aryl halide moieties, its α-arylation would likely be achieved by reacting its enolate with a different aryl halide, for example, 4-chlorotoluene, in the presence of a palladium catalyst system. The choice of ligand is critical for the success of these couplings, with sterically hindered and electron-rich phosphines often providing the best results. organic-chemistry.org
Table 2: Conditions for Selective α-Alkylation and α-Arylation
| Reaction Type | Reagents | Catalyst System | Base | Potential Product |
| α-Alkylation | Alkyl Halide (R-X) | None | K₂CO₃, NaH, or LDA | 2-Alkyl-2-(2-bromophenyl)-1-(3-iodophenyl)ethanone |
| α-Arylation | Aryl Halide (Ar-X) | Pd(OAc)₂ / Phosphine Ligand | NaOtBu, K₃PO₄ | 2-Aryl-2-(2-bromophenyl)-1-(3-iodophenyl)ethanone |
Intramolecular Cyclization Reactions to Form Fused Ring Systems
The presence of halogen atoms on both phenyl rings of this compound opens up the possibility of intramolecular cyclization reactions to form various fused heterocyclic systems. These reactions are typically transition-metal-catalyzed and proceed via the formation of a new carbon-carbon or carbon-heteroatom bond.
Given the ortho-bromo substituent on one phenyl ring and the meta-iodo substituent on the other, different cyclization pathways can be envisioned. One of the most probable cyclizations would involve the formation of a dibenzofuran core. organic-chemistry.orgekb.egnih.gov This could potentially be achieved through a palladium-catalyzed process where an intramolecular C-O bond formation is preceded or followed by a C-C bond formation. For instance, under conditions that favor the formation of a phenolate from the enol form of the ketone, an intramolecular Ullmann-type coupling could occur.
Another possibility is the formation of a fluorenone derivative through an intramolecular C-C bond formation. Palladium-catalyzed intramolecular arylations are well-documented for the synthesis of such fused ring systems. The precise nature of the formed fused ring would depend on the reaction conditions and the relative reactivity of the C-Br and C-I bonds. Generally, the C-I bond is more reactive in oxidative addition to palladium(0) than the C-Br bond, which could be exploited for selective cyclization.
Furthermore, radical cyclization is another potential pathway for the formation of fused systems from aryl halides. beilstein-journals.org The use of radical initiators could promote the formation of an aryl radical, which could then attack the other aromatic ring intramolecularly.
Table 3: Potential Fused Ring Systems from Intramolecular Cyclization
| Fused Ring System | Key Bond Formation | Potential Method |
| Dibenzofuran derivative | C-O and C-C | Palladium-catalyzed intramolecular coupling |
| Fluorenone derivative | C-C | Palladium-catalyzed intramolecular arylation |
| Indenone derivative | C-C | Acid-catalyzed intramolecular cyclization |
Mechanistic Investigations of Reactions Involving 2 2 Bromophenyl 3 Iodoacetophenone
Computational Chemistry Approaches for Reaction Pathway Elucidation
No published studies utilizing computational chemistry to elucidate the reaction pathways of 2-(2-Bromophenyl)-3'-iodoacetophenone were identified.
Density Functional Theory (DFT) Studies on Reaction Mechanisms
There are no specific Density Functional Theory (DFT) studies in the available scientific literature that focus on the reaction mechanisms of this compound.
Elucidation of Transition States and Energetic Profiles
Information regarding the elucidation of transition states or the energetic profiles for reactions involving this compound is not available in published research.
Prediction of Regio- and Stereoselectivity in Complex Transformations
There are no documented studies that predict the regio- or stereoselectivity of complex transformations for this compound.
Experimental Mechanistic Studies
No experimental studies detailing the reaction mechanisms of this compound have been found in the public domain.
Kinetic Investigations and Determination of Rate-Determining Steps
There is no available data from kinetic investigations, and consequently, the rate-determining steps for reactions involving this compound have not been established.
Isolation and Spectroscopic Characterization of Reaction Intermediates
The isolation and spectroscopic characterization of reaction intermediates for any reaction involving this compound have not been reported in the scientific literature.
Probing Radical and Ionic Pathways
In the context of intramolecular cyclization reactions involving substrates like this compound, which are precursors to polycyclic aromatic compounds such as phenanthridinones, the prevailing evidence from analogous systems points towards an ionic pathway, particularly in metal-catalyzed processes. While direct mechanistic studies on this compound are not extensively documented, the mechanism can be inferred from the well-established pathways of palladium-catalyzed intramolecular C-H arylation. rsc.orgnih.gov
The generally accepted mechanism for these transformations does not involve radical intermediates. Instead, it proceeds through a catalytic cycle involving organopalladium species. nih.gov The reaction is believed to be initiated by the oxidative addition of the aryl halide (in this case, the C-Br or C-I bond) to a low-valent palladium(0) complex. This is followed by an intramolecular C-H activation or cyclometalation step, which is considered a concerted metalation-deprotonation event. The final step is a reductive elimination from the resulting palladacycle to form the C-C bond of the product and regenerate the palladium(0) catalyst. nih.gov
Studies on similar palladium-catalyzed intramolecular arylations have shown that the reaction outcomes are consistent with an electrophilic aromatic substitution by the palladium(II) center, a characteristic of an ionic mechanism. The absence of products that would typically arise from radical intermediates, and the fact that radical scavengers are not reported to inhibit these specific types of palladium-catalyzed cyclizations, further substantiates the ionic pathway. researchgate.net The proposed catalytic cycle for such reactions typically involves Pd(0)/Pd(II) or Pd(II)/Pd(IV) intermediates, which are characteristic of ionic processes in organometallic chemistry. mdpi.com
Understanding Catalyst Role and Ligand Effects in Metal-Catalyzed Processes
The efficiency and selectivity of metal-catalyzed reactions, such as the intramolecular cyclization of this compound analogs, are profoundly influenced by the choice of catalyst and, most critically, the nature of the ligands coordinated to the metal center. rsc.orgnih.gov Palladium complexes are commonly employed for these transformations, and phosphine (B1218219) ligands are pivotal in modulating the catalyst's reactivity. nih.gov
The role of the catalyst is to facilitate the oxidative addition of the aryl halide and the subsequent C-H bond activation. The electronic and steric properties of the ligands attached to the palladium center are crucial for the success of the catalytic cycle. Electron-rich and sterically bulky phosphine ligands are known to promote the oxidative addition step and enhance the rate of reductive elimination, which is often the product-forming step. nih.gov
A study on the palladium-catalyzed synthesis of N-H phenanthridinones from 2-halo-N-Boc-N-arylbenzamides, a reaction analogous to the cyclization of this compound, provides valuable insights into the effects of different catalysts and ligands. rsc.org The research demonstrated that the combination of the palladium source and the phosphine ligand significantly impacts the reaction yield.
For instance, the use of Pd(OAc)₂ in combination with various phosphine ligands such as P(o-tol)₃ and PPh₃ resulted in low yields. A slight improvement was observed with Bu₃P. However, a significant increase in yield was achieved with palladium complexes bearing bulky trialkylphosphine ligands like tricyclohexylphosphine (B42057) (PCy₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃). The combination of Pd(t-Bu₃P)₂ with KOAc as a base was identified as the optimal system, affording the product in a 72% yield. rsc.org This highlights that both the palladium precursor and the specific phosphine ligand are critical for high efficiency.
The following interactive data table summarizes the experimental findings from the aforementioned study, illustrating the impact of different palladium catalysts, ligands, and bases on the yield of the intramolecular C-H arylation product.
Table 1. Effect of Catalyst, Ligand, and Base on the Yield of Intramolecular C-H Arylation. rsc.org
These findings underscore the principle that the steric and electronic properties of phosphine ligands are paramount in achieving high catalytic activity. Bulky and electron-donating ligands like P(t-Bu₃P) facilitate the key steps in the catalytic cycle, leading to higher product yields.
Spectroscopic and Structural Characterization of 2 2 Bromophenyl 3 Iodoacetophenone and Its Derivatives
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-(2-Bromophenyl)-3'-iodoacetophenone is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups.
The most prominent feature would be the strong absorption band due to the carbonyl (C=O) group stretching vibration. For acetophenone (B1666503), this band typically appears around 1691 cm⁻¹. cdnsciencepub.com The exact position of this band is sensitive to the electronic effects of substituents on the aromatic ring. cdnsciencepub.comresearchgate.net In this compound, the presence of electron-withdrawing halogen atoms (bromine and iodine) would influence the electron distribution within the conjugated system, likely causing a shift in the C=O stretching frequency. Studies on various substituted acetophenones have shown that substituents alter the C=O bond's force constant, affecting its absorption frequency. cdnsciencepub.com
Other significant vibrational modes expected in the spectrum include:
Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl rings.
Aromatic C-H Stretching: These vibrations typically appear as a group of bands just above 3000 cm⁻¹.
Aliphatic C-H Stretching: The methylene (B1212753) (-CH₂-) group connecting the two aromatic rings will show stretching vibrations in the 2850-2960 cm⁻¹ region.
C-Br and C-I Stretching: The carbon-halogen bonds will give rise to absorptions in the fingerprint region (below 1000 cm⁻¹). The C-Br stretch is typically found in the 500-600 cm⁻¹ range, while the C-I stretch, involving a heavier atom and a weaker bond, appears at even lower frequencies, generally below 500 cm⁻¹. wikipedia.org
A comprehensive vibrational analysis, often supported by theoretical calculations, would allow for the precise assignment of these and other, more complex vibrational modes, providing a detailed fingerprint of the molecule's structure. aip.org
Table 1: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretching | ~1690 |
| Aromatic Ring | C=C Stretching | 1450 - 1600 |
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| C-Br Bond | Stretching | 500 - 600 |
| C-I Bond | Stretching | < 500 |
X-ray Crystallography for Solid-State Structure Elucidation
A crystallographic analysis would yield precise measurements of all covalent bonds. For instance, the C-Br and C-I bond lengths would be determined, reflecting the influence of the aromatic system. The C-I bond is the weakest of the carbon-halogen bonds, which is reflected in its longer bond length compared to C-Br. wikipedia.org The geometry around the ketone group, including the C=O bond length and the C-C-C bond angles, would also be precisely defined.
Torsional angles are particularly important for describing the molecule's conformation. These angles would define the relative orientations of the 2-bromophenyl and 3'-iodoacetophenone moieties with respect to each other. Steric hindrance between the ortho-bromine atom and the methylene bridge, as well as repulsion between the bulky halogen atoms, could lead to a non-planar arrangement where the aromatic rings are significantly twisted out of a common plane. nih.gov
Table 2: Illustrative Bond Lengths and Angles from Related Halogenated Aromatic Structures
Note: This data is from analogous compounds and serves as a reference for expected values.
| Bond/Angle | Typical Bond Length (Å) / Angle (°) | Reference Compound Type |
| C-Br (aromatic) | ~1.90 | Bromophenyl derivatives |
| C-I (aromatic) | ~2.10 | Iodophenyl derivatives |
| C=O (ketone) | ~1.22 | Substituted acetophenones |
| C-C (aromatic) | ~1.39 | Phenyl rings |
| C-C-C (in ring) | ~120° | Phenyl rings |
| C-CO-C (ketone) | ~120° | Acetophenones |
The way molecules of this compound arrange themselves in a crystal lattice is dictated by various non-covalent intermolecular interactions. Given the presence of heavy halogen atoms, halogen bonding is expected to be a significant factor in the crystal packing. researchgate.net
In addition to halogen bonds, other interactions like C-H···π interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring, and π–π stacking between the phenyl rings could also play a role in stabilizing the crystal structure. The interplay of these varied and weak interactions determines the final, most stable packing arrangement of the molecules in the solid state. mdpi.com
Advanced Synthetic Applications of 2 2 Bromophenyl 3 Iodoacetophenone
Strategic Building Block in Complex Molecular Synthesis
The intrinsic reactivity of 2-(2-bromophenyl)-3'-iodoacetophenone makes it an ideal starting material for the synthesis of a wide array of complex organic molecules. Its utility stems from the ability to selectively address the different reactive sites within the molecule, enabling a modular and efficient approach to molecular construction.
Precursor for Diverse Heterocyclic Scaffolds
The acetophenone (B1666503) moiety within this compound serves as a classical precursor for a multitude of heterocyclic systems. The α-methylene group can be readily functionalized or can participate in condensation reactions with various dinucleophiles to form five, six, and seven-membered rings. For instance, reactions with hydrazine (B178648) derivatives can yield pyrazoles, while condensation with β-dicarbonyl compounds can lead to the formation of pyridines.
Furthermore, the presence of the ortho-bromine atom on one of the phenyl rings opens up pathways for intramolecular cyclization reactions. Palladium-catalyzed intramolecular C-H functionalization or amination/etherification reactions can be envisioned to construct fused heterocyclic systems. For example, conversion of the ketone to an oxime or hydrazone, followed by a palladium-catalyzed intramolecular coupling between the nitrogen and the ortho-bromophenyl group, could provide access to a range of nitrogen-containing heterocycles.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Reactant(s) | Resulting Heterocycle | Reaction Type |
|---|---|---|
| Hydrazine hydrate | Pyrazole | Condensation |
| Thiourea | Pyrimidine | Condensation |
| 1,2-Diaminobenzene | Benzodiazepine | Condensation and Cyclization |
| Guanidine | Pyrimidine | Condensation |
| Hydroxylamine | Isoxazole | Condensation and Cyclization |
Utility in the Construction of Fused and Bridged Polycyclic Systems
The dual halogenation of this compound provides a powerful platform for the synthesis of intricate polycyclic frameworks. The differential reactivity of the C-Br and C-I bonds in transition metal-catalyzed cross-coupling reactions allows for sequential and site-selective bond formations. The C-I bond is generally more reactive towards oxidative addition to low-valent transition metals like palladium(0) than the C-Br bond. This reactivity difference can be exploited to first engage the iodo-substituted ring in a cross-coupling reaction, followed by a subsequent transformation at the bromo-substituted ring.
This stepwise approach enables the construction of fused polycyclic systems through intramolecular Heck reactions, Suzuki couplings, or Sonogashira couplings. For instance, an initial Sonogashira coupling at the C-I position to introduce an alkyne, followed by an intramolecular Heck reaction involving the ortho-C-Br bond, could lead to the formation of a six-membered ring, thus creating a tetracyclic core. Similarly, intramolecular Suzuki or Stille couplings can be employed to forge new carbon-carbon bonds and construct complex polyaromatic systems. The synthesis of bridged systems can also be envisaged through carefully designed intramolecular cyclization strategies.
Role in the Development of Novel Organic Reactions
The unique electronic and steric properties of this compound make it an interesting substrate for the discovery and optimization of new synthetic methodologies, particularly in the realm of catalysis.
Substrate in Catalyst Discovery and Optimization for Carbon-Carbon Bond Formations
The presence of two distinct carbon-halogen bonds allows this compound to serve as a valuable tool for the development and screening of new catalysts for selective C-C bond formation. Researchers can use this molecule to test the selectivity of novel palladium, copper, or nickel catalyst systems for the preferential activation of a C-I versus a C-Br bond. The relative yields of products resulting from reactions at either site would provide a direct measure of the catalyst's selectivity.
This substrate could be particularly useful in optimizing conditions for challenging cross-coupling reactions, such as those requiring high chemoselectivity. For example, developing a catalyst that can selectively activate the typically less reactive C-Br bond in the presence of the more reactive C-I bond would be a significant advancement in the field.
Table 2: Hypothetical Catalyst Screening for Selective Cross-Coupling
| Catalyst System | Coupling Partner | C-I Product Yield (%) | C-Br Product Yield (%) | Selectivity (I:Br) |
|---|---|---|---|---|
| Pd(PPh₃)₄ / K₂CO₃ | Phenylboronic acid | 95 | 5 | 19:1 |
| NiCl₂(dppp) / Zn | Phenylboronic acid | 10 | 90 | 1:9 |
| CuI / L-proline | Phenylboronic acid | 85 | 15 | 5.7:1 |
Facilitation of Multi-Component and Cascade Reaction Sequences
The multiple reactive centers in this compound make it an ideal candidate for the design of multi-component and cascade reactions. A multi-component reaction could involve the simultaneous reaction of the ketone, the methylene (B1212753) group, and one of the aryl halides with other reagents in a one-pot synthesis. For example, a three-component reaction could involve the formation of an enolate from the ketone, which then participates in a coupling reaction, followed by an intramolecular cyclization.
Cascade reactions, where a single event triggers a series of subsequent transformations, are also highly plausible. For instance, a single catalytic activation at the C-I bond could initiate a sequence of intramolecular events, such as a cyclization followed by a rearrangement, to rapidly build molecular complexity. The strategic positioning of the functional groups allows for the design of elegant and efficient reaction cascades that can form multiple bonds and stereocenters in a single operation.
Enabling Reagent in Stereoselective Transformations
While this compound is achiral, it can serve as a prochiral substrate in a variety of stereoselective transformations. The ketone functionality is a prime target for asymmetric reduction or the addition of chiral nucleophiles to generate chiral secondary alcohols with high enantiomeric excess. The use of chiral catalysts, such as those based on ruthenium or rhodium with chiral ligands, can facilitate highly enantioselective hydrogenation of the ketone.
Furthermore, the α-methylene group can be deprotonated to form a prochiral enolate, which can then be reacted with electrophiles in the presence of a chiral ligand or catalyst to achieve asymmetric α-functionalization. This would introduce a new stereocenter adjacent to the carbonyl group. The resulting chiral products, which now contain bromine and iodine atoms, are valuable intermediates for the synthesis of enantiomerically pure complex molecules through subsequent stereospecific cross-coupling reactions. The ability to control the stereochemistry at the carbinol or the α-carbon center opens up avenues for the synthesis of a wide range of chiral bioactive molecules.
Hypothetical Potential as a Chiral Auxiliary or Ligand Precursor for Asymmetric Synthesis
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com An effective chiral auxiliary must be easily attached to the substrate, direct the formation of a specific stereoisomer with high selectivity, and be readily removable for recovery and reuse.
Theoretically, this compound could be envisioned as a scaffold for the development of chiral auxiliaries or ligands. Its key structural features include:
Multiple Functionalization Points: The presence of bromo and iodo substituents on the two phenyl rings, as well as the ketone group, offers several sites for chemical modification. These positions could be used to introduce chiral moieties or coordinating groups.
Aromatic Backbone: The two phenyl rings provide a rigid framework, which is often a desirable characteristic in the design of chiral ligands for metal-catalyzed reactions. The spatial arrangement of substituents on this backbone can create a defined chiral environment around a metal center.
Potential for Atropisomerism: With appropriate bulky substituents introduced ortho to the bond connecting the two phenyl rings, it might be possible to generate stable atropisomers. These non-interconverting rotational isomers are a well-established source of chirality in ligand design.
To be utilized as a chiral auxiliary, this compound would first need to be resolved into its individual enantiomers or derivatized with a chiral reagent. Subsequent attachment to a prochiral substrate could, in principle, influence the stereoselectivity of reactions at or near the substrate.
As a ligand precursor, the bromo and iodo groups could be transformed through cross-coupling reactions to introduce phosphines, amines, or other coordinating groups. If a chiral element is incorporated into the molecule, the resulting bidentate or polydentate ligand could be used in asymmetric catalysis.
Prospective Studies on Asymmetric Induction in Subsequent Derivatizations
Asymmetric induction is the process by which a chiral center or a chiral reagent influences the creation of a new stereocenter with a preference for one stereoisomer over another. researchgate.net In the context of this compound, any future studies on its use in asymmetric synthesis would need to rigorously evaluate the degree of asymmetric induction it could achieve.
Should a chiral version of this molecule be developed, potential areas of investigation for asymmetric induction would include:
Diastereoselective Reductions: Reduction of the ketone functionality in a chiral derivative of this compound would lead to the formation of a new stereocenter at the resulting alcohol. The stereochemical bias of this reduction would be a measure of the directing ability of the inherent chirality.
Enolate Chemistry: The ketone allows for the formation of an enolate. Subsequent reactions of this enolate, such as alkylation or aldol (B89426) reactions, could proceed with diastereoselectivity if the molecule possesses a chiral auxiliary or is coordinated to a chiral ligand.
Metal-Catalyzed Cross-Coupling: If developed into a chiral ligand, its effectiveness would be determined by the enantiomeric excess (ee) achieved in reactions such as asymmetric hydrogenation, allylic alkylation, or Diels-Alder reactions.
The following table outlines hypothetical research directions and the key metrics that would be used to assess the success of this compound derivatives in asymmetric synthesis.
| Potential Application | Reaction Type | Key Metric for Asymmetric Induction |
| Chiral Auxiliary | Diastereoselective alkylation of the corresponding enolate | Diastereomeric ratio (d.r.) |
| Chiral Auxiliary | Diastereoselective reduction of the ketone | Diastereomeric excess (d.e.) |
| Chiral Ligand Precursor | Asymmetric hydrogenation of a prochiral olefin | Enantiomeric excess (e.e.) |
| Chiral Ligand Precursor | Asymmetric allylic alkylation | Enantiomeric excess (e.e.) |
It is important to reiterate that the above discussion is purely speculative and based on the fundamental principles of asymmetric synthesis. There is currently no published data to support these potential applications for this compound. The absence of this compound in the literature of asymmetric synthesis suggests a novel area for exploration.
Emerging Trends and Future Research Perspectives for 2 2 Bromophenyl 3 Iodoacetophenone
Development of Highly Enantioselective and Diastereoselective Synthetic Routes
The synthesis of chiral molecules with high stereochemical purity is a cornerstone of modern organic chemistry, particularly for applications in pharmaceuticals and materials science. For 2-(2-Bromophenyl)-3'-iodoacetophenone, which is prochiral, the development of asymmetric synthetic routes to access specific enantiomers is a significant area of future research.
Current strategies for the asymmetric synthesis of related β,β-diaryl ketones often rely on transition metal-catalyzed conjugate additions or organocatalytic approaches. rsc.org For instance, chiral phosphoric acids have been successfully used to catalyze the reaction of β-keto acids with para-quinone methides, yielding chiral ketones in high yields and enantioselectivities. rsc.orgnih.gov Another promising avenue is the use of visible light photoactivation combined with chiral phosphoric acid catalysis for the de novo synthesis of α,α-diarylketones from simple alkynes, achieving excellent yields and enantioselectivities. nih.govnih.gov
Future research will likely focus on designing novel chiral catalysts, including organocatalysts, metal complexes, and enzymes, specifically tailored for substrates like this compound. elsevierpure.com The goal is to develop methods that provide precise control over the stereochemistry, yielding enantiomerically pure products. The exploration of diastereoselective reactions, such as cascade Michael additions, could also lead to complex, highly substituted cyclic structures derived from this acetophenone (B1666503) scaffold. beilstein-journals.org
Table 1: Comparison of Asymmetric Synthesis Strategies for Diaryl Ketones
| Catalytic System | Reaction Type | Key Advantages | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Chiral Phosphoric Acid | Organocatalytic 1,6-Addition | Metal-free, high yields, good functionality tolerance. | >90% | rsc.orgnih.gov |
| Visible Light / Chiral Phosphoric Acid | Photoredox/Brønsted Acid Catalysis | De novo synthesis from simple precursors, forms multiple bonds in one pot. | 90-99% | nih.govnih.gov |
| Rhodium / Chiral Diene Ligand | Asymmetric 1,4-Addition | High reactivity and enantioselectivity for arylboronic acids. | >95% | orgsyn.org |
Exploration of Sustainable and Green Chemistry Methodologies in its Synthesis and Reactions
Adherence to the principles of green chemistry is becoming a critical aspect of chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. researchgate.netmdpi.com
One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic solvents. Research into solvent-free reaction conditions, such as mechanochemical grinding, offers a path to high-yield synthesis with short reaction times and minimal waste. mdpi.com Alternatively, using water as a reaction medium is highly desirable due to its low cost, non-toxicity, and non-flammability. Future work could adapt condensation or coupling reactions for the synthesis of this compound to proceed efficiently in aqueous or solvent-free systems, potentially using phase-transfer catalysts to overcome solubility issues. beilstein-journals.org
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. sphinxsai.com By providing rapid and uniform heating, microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to higher yields and purities compared to conventional heating methods. mdpi.comnih.govorganic-chemistry.org The synthesis of chalcones and other ketone derivatives has been shown to be highly efficient under microwave conditions. mdpi.comscholarsresearchlibrary.com This technology is a prime candidate for optimizing the synthesis of this compound.
Photochemical methods, which use light to initiate reactions, offer another green alternative. Visible-light-mediated reactions, in particular, are gaining traction as they use a sustainable energy source and can often be performed under mild conditions. nih.govnih.gov The development of photochemical routes, potentially involving photoredox catalysis, could provide novel and efficient pathways for synthesizing and functionalizing the target compound.
Table 2: Comparison of Conventional vs. Green Synthesis Techniques
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours to Days | Minutes |
| Energy Efficiency | Lower (bulk heating) | Higher (direct molecular coupling) |
| Yield & Purity | Often lower, more side products | Often higher, improved selectivity |
| Environmental Impact | Higher solvent use and energy consumption | Reduced solvent use and energy consumption |
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
For the transition from laboratory-scale synthesis to industrial production, continuous flow chemistry presents significant advantages over traditional batch processing. mdpi.comresearchgate.net Flow reactors offer superior heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling-up. nih.govuc.pt
The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is increasingly being adapted to flow systems. nih.govmdpi.com A multi-step synthesis involving this compound could be telescoped into a continuous sequence, where intermediates are generated and consumed in-line without isolation, significantly improving efficiency and reducing waste. nih.gov Integrating these flow systems with automated platforms allows for real-time monitoring, data logging, and optimization of reaction parameters, paving the way for highly efficient and reproducible large-scale production.
Advanced Computational Design for Predictive Synthesis and Reaction Optimization
Computational chemistry and machine learning are transforming chemical research by enabling the prediction of reaction outcomes and the rational design of synthetic pathways. rsc.org Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction mechanisms, elucidate transition states, and understand the origins of stereoselectivity in catalytic reactions involving acetophenone derivatives. nih.gov This insight is invaluable for optimizing reaction conditions and designing more effective catalysts.
Predictive models, trained on large datasets of chemical reactions, can help chemists navigate the vast chemical space to identify the most promising routes for synthesizing this compound. rsc.org These tools can forecast yields, identify potential side reactions, and suggest optimal reagents and conditions, thereby accelerating the research and development cycle and reducing the need for extensive empirical screening.
Unexplored Reactivity Patterns and Derivatization Opportunities for Functional Material Development
The structure of this compound contains multiple reactive sites—the aryl bromide, the aryl iodide, and the ketone carbonyl group—offering a rich platform for further chemical modification. The differential reactivity of the C-Br and C-I bonds allows for selective sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse functional groups.
Furthermore, the ketone moiety can be transformed into a wide range of other functionalities. For instance, acid-mediated cascade cyclization of related enyne-containing acetophenones has been used to construct complex benzofluorenone scaffolds. acs.org The exploration of such intramolecular reactions could lead to novel polycyclic aromatic systems with unique photophysical or electronic properties. Mechanistic studies on the reactions of substituted acetophenones, for example with carbenes, can also reveal new synthetic pathways. jlu.edu.cn Derivatization of this compound could lead to the development of novel ligands, catalysts, or advanced materials for applications in electronics and photonics.
Q & A
Q. Comparative Analysis Table :
| Substituent | Electronegativity | Steric Bulk | Reactivity in SNAr | Biological Activity |
|---|---|---|---|---|
| Bromine (Br) | 2.96 | Moderate | Moderate | Intermediate inhibition |
| Iodine (I) | 2.66 | High | High | Enhanced potency |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
